1-(Pyrimidin-2-yl)pyrrolidin-3-one
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Overview
Description
3-Pyrrolidinone, 1-(2-pyrimidinyl)- is a heterocyclic organic compound with the molecular formula C8H9N3O. It is characterized by a pyrrolidinone ring fused with a pyrimidinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinone, 1-(2-pyrimidinyl)- typically involves the reaction of pyrrolidinone with pyrimidine derivatives under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the pyrrolidinone and the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinone, 1-(2-pyrimidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyrrolidinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrimidinyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pyrimidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrimidinyl-substituted compounds .
Scientific Research Applications
3-Pyrrolidinone, 1-(2-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinone, 1-(2-pyrimidinyl)- involves its interaction with specific molecular targets in biological systems. The pyrimidinyl group can interact with nucleic acids and proteins, potentially inhibiting or modulating their functions. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminophenyl)-2-pyrrolidinone
- 4-(1-Pyrrolidinylcarbonyl)-2-pyridinamine
- 2-(1-Pyrrolidinyl)-4-pyrimidinecarbaldehyde
Uniqueness
3-Pyrrolidinone, 1-(2-pyrimidinyl)- is unique due to its specific combination of a pyrrolidinone ring and a pyrimidinyl group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
956723-06-1 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
1-pyrimidin-2-ylpyrrolidin-3-one |
InChI |
InChI=1S/C8H9N3O/c12-7-2-5-11(6-7)8-9-3-1-4-10-8/h1,3-4H,2,5-6H2 |
InChI Key |
CTIGGCZQCFQABR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)C2=NC=CC=N2 |
Origin of Product |
United States |
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